molecular formula C9H9BrN2O2 B7819533 Acetamide, N-(3-bromo-4-methylphenyl)-2-(hydroxyimino)-

Acetamide, N-(3-bromo-4-methylphenyl)-2-(hydroxyimino)-

Cat. No.: B7819533
M. Wt: 257.08 g/mol
InChI Key: LEQIRJQMGCGTSP-VZUCSPMQSA-N
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Description

Acetamide, N-(3-bromo-4-methylphenyl)-2-(hydroxyimino)-: is a chemical compound characterized by its bromo-substituted phenyl group and hydroxyimino functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(3-bromo-4-methylphenyl)-2-(hydroxyimino)- typically involves the reaction of 3-bromo-4-methylbenzaldehyde with hydroxylamine under acidic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then acylated to form the final product.

Industrial Production Methods

In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The hydroxyimino group can be oxidized to form a nitrile derivative.

  • Reduction: : The bromo-substituted phenyl group can be reduced to introduce different functional groups.

  • Substitution: : The bromine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles such as Grignard reagents and organolithium compounds are employed in substitution reactions.

Major Products Formed

  • Oxidation: : Formation of nitrile derivatives.

  • Reduction: : Introduction of alkyl or aryl groups.

  • Substitution: : Formation of various substituted phenyl derivatives.

Scientific Research Applications

Acetamide, N-(3-bromo-4-methylphenyl)-2-(hydroxyimino)-: has several scientific research applications:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: : Studied for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Acetamide, N-(3-bromo-4-methylphenyl)-2-(hydroxyimino)-: can be compared with other similar compounds, such as Acetamide, N-(3-chloro-4-methylphenyl)-2-(hydroxyimino)- and Acetamide, N-(3-fluoro-4-methylphenyl)-2-(hydroxyimino)- . These compounds differ in the halogen substituent on the phenyl ring, which can affect their reactivity and biological activity. The uniqueness of Acetamide, N-(3-bromo-4-methylphenyl)-2-(hydroxyimino)- lies in its specific combination of functional groups and substituents, which may confer distinct properties and applications.

Properties

IUPAC Name

(2E)-N-(3-bromo-4-methylphenyl)-2-hydroxyiminoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O2/c1-6-2-3-7(4-8(6)10)12-9(13)5-11-14/h2-5,14H,1H3,(H,12,13)/b11-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQIRJQMGCGTSP-VZUCSPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C=NO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)/C=N/O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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